1-Chloro-3-propylbenzene
Overview
Description
1-Chloro-3-propylbenzene is an organic compound with the molecular formula C9H11Cl. It is a derivative of benzene, where a chlorine atom is substituted at the first position and a propyl group at the third position on the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
1-Chloro-3-propylbenzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzene with 1-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
- Friedel-Crafts Alkylation:
Reactants: Benzene, 1-chloropropane
Catalyst: Aluminum chloride (AlCl3)
Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures
:Reaction: C6H6+CH3CH2CH2ClAlCl3C6H5CH2CH2CH3+HCl
Another method involves the Friedel-Crafts acylation followed by reduction. This two-step process includes:
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Friedel-Crafts Acylation
Reactants: Benzene, propionyl chloride
Conditions: Anhydrous conditions
:Reaction: C6H6+CH3CH2COClAlCl3C6H5COCH2CH3+HCl
-
Reduction
Reactants: 1-Phenyl-1-propanone
Catalyst: Hydrogen (H2), Palladium on carbon (Pd/C)
Conditions: High pressure and temperature
:Reaction: C6H5COCH2CH3+H2Pd/CC6H5CH2CH2CH3
Chemical Reactions Analysis
1-Chloro-3-propylbenzene undergoes various chemical reactions, including:
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Electrophilic Aromatic Substitution
Reactions: Nitration, sulfonation, halogenation
Reagents: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; sulfur trioxide (SO3) and sulfuric acid (H2SO4) for sulfonation; bromine (Br2) and iron(III) bromide (FeBr3) for bromination
Products: 1-Chloro-3-propyl-4-nitrobenzene, 1-Chloro-3-propylbenzenesulfonic acid, 1-Chloro-3-propyl-4-bromobenzene
-
Oxidation
Reagents: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Products: Carboxylic acids, ketones
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Reduction
Reagents: Hydrogen (H2), Palladium on carbon (Pd/C)
Products: Alkanes
Scientific Research Applications
1-Chloro-3-propylbenzene is used in various scientific research applications, including:
-
Chemistry
Synthesis of Polysubstituted Benzenes: Used as an intermediate in the synthesis of more complex aromatic compounds.
Study of Reaction Mechanisms: Used to study electrophilic aromatic substitution and other reaction mechanisms.
-
Biology
Biochemical Studies: Used as a model compound to study the effects of chlorinated aromatic compounds on biological systems.
-
Medicine
Pharmaceutical Research: Used as a starting material for the synthesis of pharmaceutical compounds.
-
Industry
Production of Specialty Chemicals: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-propylbenzene in electrophilic aromatic substitution involves the following steps:
-
Formation of the Arenium Ion
- The aromatic ring attacks the electrophile, forming a positively charged arenium ion intermediate.
-
Deprotonation
- The arenium ion loses a proton, restoring the aromaticity of the benzene ring and forming the substituted product.
Comparison with Similar Compounds
1-Chloro-3-propylbenzene can be compared with other similar compounds, such as:
-
1-Chloro-2-propylbenzene
- Similar structure but with the propyl group at the second position.
- Different reactivity and physical properties due to the position of the substituents.
-
1-Chloro-4-propylbenzene
- Similar structure but with the propyl group at the fourth position.
- Different reactivity and physical properties due to the position of the substituents.
-
1-Bromo-3-propylbenzene
- Similar structure but with a bromine atom instead of chlorine.
- Different reactivity due to the different halogen atom.
-
1-Chloro-3-methylbenzene
- Similar structure but with a methyl group instead of a propyl group.
- Different reactivity and physical properties due to the different alkyl group.
Properties
IUPAC Name |
1-chloro-3-propylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBDQUQDFWSKSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433086 | |
Record name | 1-chloro-3-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57430-24-7 | |
Record name | 1-chloro-3-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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